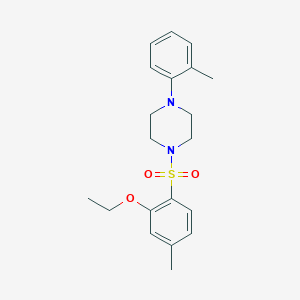
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxy-4-methylbenzenesulfonyl chloride and o-tolylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-ethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of o-tolylpiperazine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((2-Methoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine
- 1-((2-Ethoxy-4-chlorophenyl)sulfonyl)-4-(o-tolyl)piperazine
- 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(m-tolyl)piperazine
Uniqueness
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-15-16(2)9-10-20(19)26(23,24)22-13-11-21(12-14-22)18-8-6-5-7-17(18)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKFGKIYAZJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B503039.png)




![1-(4-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503046.png)
![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)


![1-(3-Chloro-2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503054.png)



![3,4,5-trimethoxy-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503062.png)
